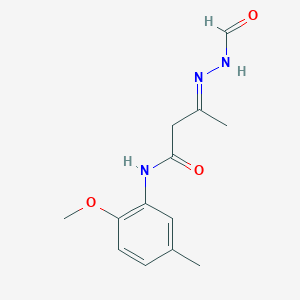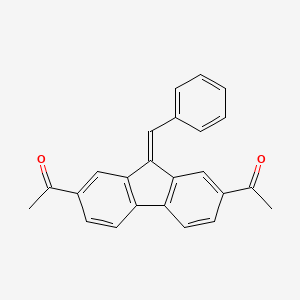![molecular formula C20H24N2O2S B11566216 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11566216.png)
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate is a complex organic compound with a unique structure that combines aromatic and carbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Carbamoyl Intermediate: This step involves the reaction of 2,3-dimethylphenyl isocyanate with 4-aminophenol to form the carbamoyl intermediate.
Thioester Formation: The carbamoyl intermediate is then reacted with diethylcarbamothioate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Interhalogen Compounds: Compounds containing two or more different halogen atoms, used in various chemical reactions.
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar aromatic and carbamoyl groups.
Uniqueness
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties
特性
分子式 |
C20H24N2O2S |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C20H24N2O2S/c1-5-22(6-2)20(25)24-17-12-10-16(11-13-17)19(23)21-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,21,23) |
InChIキー |
DLHVOQTYKWVIQD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11566146.png)
![N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566157.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11566160.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566167.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11566171.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566175.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)

